

# Application Notes: TAMRA-PEG3-Me-Tet for Live Cell Imaging

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## Compound of Interest

Compound Name: TAMRA-PEG3-Me-Tet

Cat. No.: B12383860

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## Introduction

**TAMRA-PEG3-Me-Tet**, or (Carboxytetramethylrhodamine)-PEG3-Methyl-Tetrazine, is a fluorescent probe indispensable for modern live-cell imaging. This molecule combines the bright and photostable TAMRA fluorophore with a highly reactive methyl-tetrazine moiety, enabling precise and specific labeling of biomolecules in living systems.<sup>[1][2]</sup> The inclusion of a PEG3 linker enhances its solubility and reduces steric hindrance, ensuring minimal perturbation to the biological processes under investigation.<sup>[3][4]</sup>

The primary application of **TAMRA-PEG3-Me-Tet** lies in bioorthogonal chemistry, specifically the inverse electron demand Diels-Alder (IEDDA) cycloaddition reaction.<sup>[1]</sup> This reaction occurs between the tetrazine group on the probe and a strained alkene, most commonly a trans-cyclooctene (TCO), which can be genetically or chemically incorporated into a protein of interest. The reaction is exceptionally fast and specific, proceeding efficiently under physiological conditions without the need for toxic catalysts, making it ideal for studying the dynamics of proteins and other cellular components in real-time.

## Core Applications

- **Live-Cell Protein Labeling and Tracking:** Visualize the localization, trafficking, and dynamics of specific proteins within living cells.

- **Pulse-Chase Experiments:** Investigate protein turnover, transport, and degradation by labeling a specific population of a protein at a particular time point.
- **Super-Resolution Microscopy:** The high photostability and brightness of TAMRA make this probe suitable for advanced imaging techniques like STED microscopy.
- **In Vivo Imaging:** The bioorthogonal nature of the reaction allows for the labeling and tracking of cells and biomolecules in whole organisms.

## Physicochemical and Spectroscopic Properties

Quantitative properties of the TAMRA fluorophore are crucial for designing fluorescence imaging experiments, including the selection of appropriate laser lines and filter sets.

Property	Value	Source(s)
Excitation Maximum ( $\lambda_{ex}$ )	~555 - 556 nm	
Emission Maximum ( $\lambda_{em}$ )	~579 - 580 nm	
Molar Extinction Coefficient ( $\epsilon$ )	~80,000 - 92,000 M <sup>-1</sup> cm <sup>-1</sup>	
Reactive Group	Methyl-Tetrazine	
Reactivity Target	trans-cyclooctene (TCO) and other strained alkenes	
Common Solvents	DMSO, DMF	

## Experimental Protocols

### Protocol 1: General Live-Cell Labeling of a TCO-Modified Protein

This protocol outlines the general steps for labeling a protein of interest that has been modified to contain a TCO group. This modification can be achieved through genetic code expansion by incorporating a TCO-functionalized unnatural amino acid or by using a self-labeling protein tag like the HaloTag® system, which can be covalently modified with a TCO-ligand.

Materials:

- Cells expressing the TCO-modified protein of interest, cultured on imaging-compatible plates or coverslips.
- **TAMRA-PEG3-Me-Tet** stock solution (e.g., 1-10 mM in anhydrous DMSO).
- Complete cell culture medium.
- Phosphate-Buffered Saline (PBS).
- Live-cell imaging microscope equipped with appropriate filters for TAMRA (e.g., TRITC or Cy3 filter sets).

#### Procedure:

- **Cell Preparation:** Culture cells expressing the TCO-modified protein to the desired confluency (typically 70-80%).
- **Probe Preparation:** Prepare a working solution of **TAMRA-PEG3-Me-Tet** in pre-warmed complete cell culture medium. The optimal final concentration should be determined empirically but typically ranges from 0.5  $\mu\text{M}$  to 5  $\mu\text{M}$ . For initial experiments, a concentration of 2  $\mu\text{M}$  is recommended as an effective starting point with optimal signal-to-noise levels.
- **Labeling Reaction:** Remove the existing medium from the cells and replace it with the medium containing **TAMRA-PEG3-Me-Tet**.
- **Incubation:** Incubate the cells at 37°C in a CO<sub>2</sub> incubator for 30 minutes to 1 hour. The incubation time may need to be optimized depending on the expression level of the target protein and the specific cell type.
- **Washing:** After incubation, gently wash the cells two to three times with pre-warmed PBS or complete culture medium to remove the unbound probe. This step is crucial for reducing background fluorescence.
- **Imaging:** Add fresh, pre-warmed culture medium to the cells. The cells are now ready for live imaging. Acquire images using a fluorescence microscope with the appropriate laser excitation and emission filters for TAMRA.

## Protocol 2: Labeling of HaloTag Fusion Proteins with TCO and TAMRA-PEG3-Me-Tet

This protocol provides a two-step method for labeling a protein fused to the HaloTag® protein. First, the HaloTag is reacted with a TCO-containing HaloTag ligand, and then the TCO group is labeled with **TAMRA-PEG3-Me-Tet**.

### Materials:

- Cells expressing the HaloTag-fusion protein.
- TCO-HaloTag Ligand (e.g., TCO-chloroalkane).
- **TAMRA-PEG3-Me-Tet**.
- Complete cell culture medium.
- PBS.
- Live-cell imaging setup.

### Procedure:

- **TCO-Ligand Incubation:** Treat the cells expressing the HaloTag-fusion protein with the TCO-HaloTag ligand. A typical concentration is 10  $\mu\text{M}$  in complete culture medium for 30 minutes at 37°C.
- **Wash:** Wash the cells three times with pre-warmed PBS to remove the unreacted TCO-ligand.
- **TAMRA-PEG3-Me-Tet Labeling:** Incubate the cells with **TAMRA-PEG3-Me-Tet** at a final concentration of 0.5-2  $\mu\text{M}$  in complete culture medium for 30-60 minutes at 37°C.
- **Final Wash:** Wash the cells two to three times with pre-warmed PBS.
- **Imaging:** Add fresh culture medium and proceed with live-cell imaging.

## Quantitative Data Summary

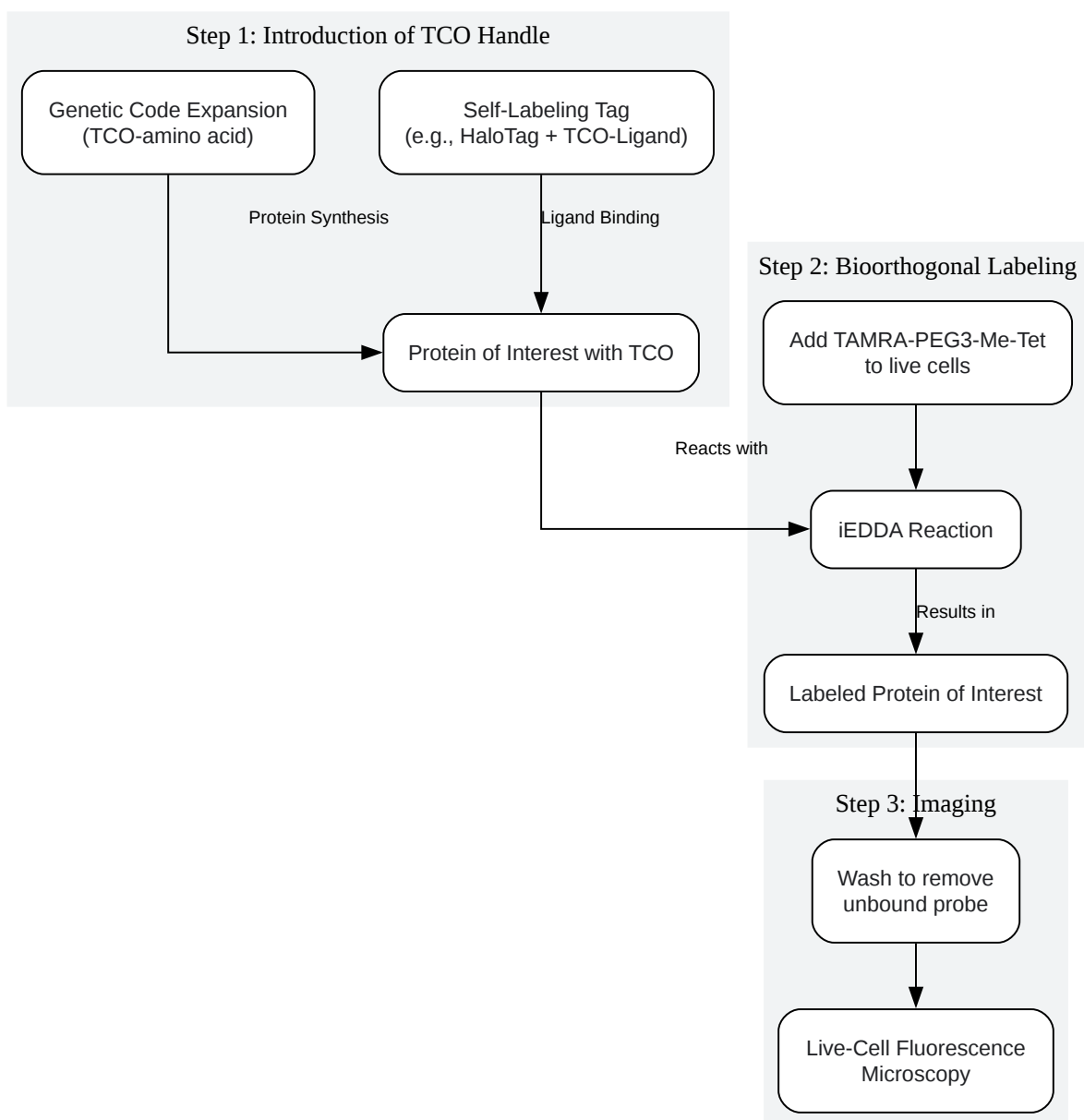
The efficiency of the iEDDA reaction in live cells is a key parameter. The following table summarizes reaction kinetics for tetrazine probes with different dienophiles, providing a basis for experimental design.

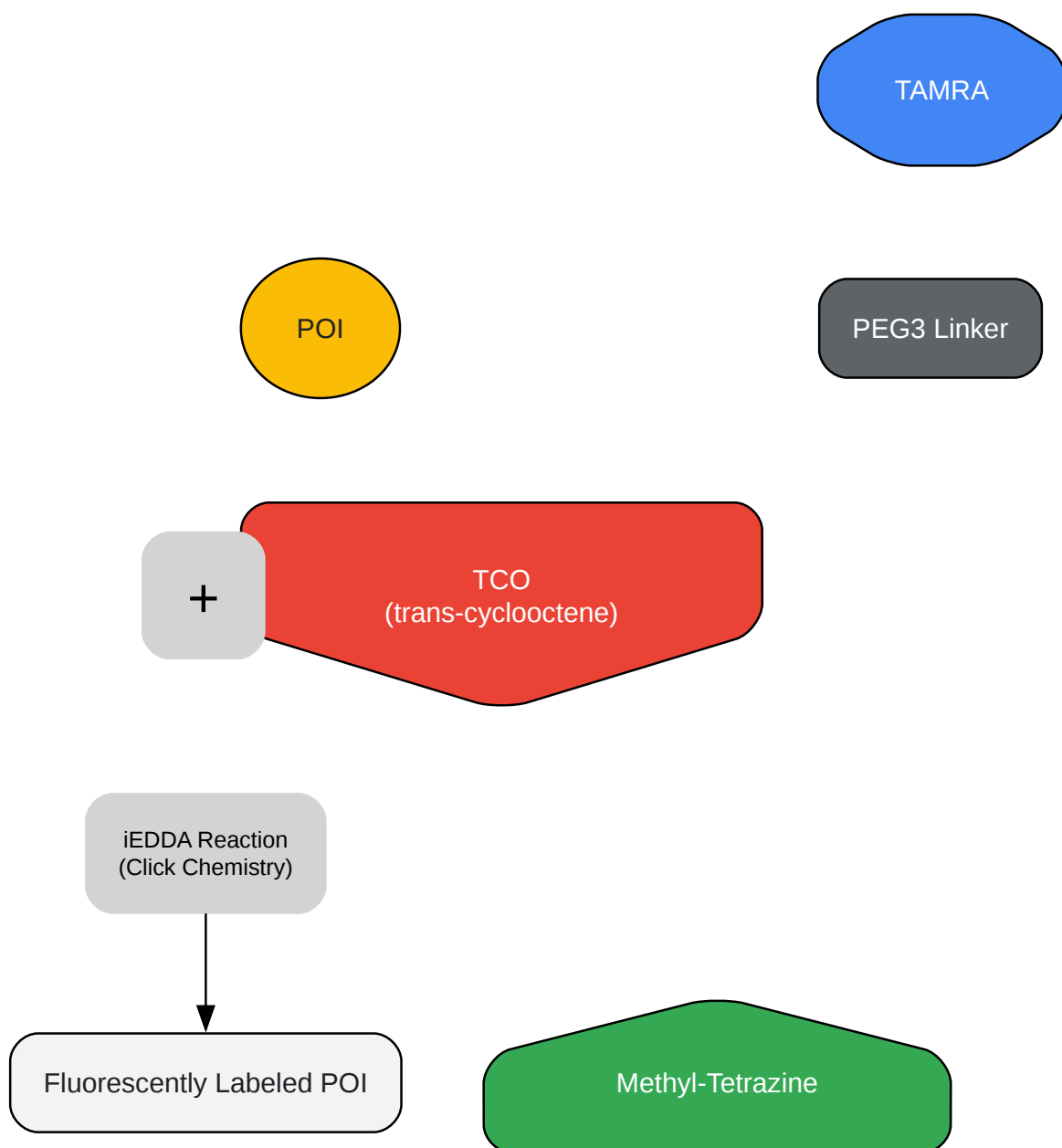
Dienophile	Tetrazine Probe	Half-Life ( $t_{1/2}$ ) in live cells (min)	Labeling Efficiency (%)	Source(s)
BCN	TAMRA-Tz	16.9	51	
TCO	TAMRA-Tz	13.8	47	
BCN	TAMRA-Tz-Me (14)	44.8	31	
TCO	TAMRA-Tz-Me (14)	46.4	27	

Note: TAMRA-Tz is a similar tetrazine probe, and the data for TAMRA-Tz-Me (14) is representative of the methyl-tetrazine variant.

## Visualizations

### Experimental Workflow for Live-Cell Labeling





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## References

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